molecular formula C7H13ClO2 B601661 2-Methylpentyl carbonochloridate CAS No. 265659-61-8

2-Methylpentyl carbonochloridate

Cat. No.: B601661
CAS No.: 265659-61-8
M. Wt: 164.63
InChI Key:
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Description

2-Methylpentyl carbonochloridate is an organic compound with the molecular formula C7H13ClO2. It is also known as 2-Methylpentyl chloroformate and is primarily used as an intermediate in organic synthesis. This compound is characterized by its reactivity due to the presence of the carbonochloridate functional group, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentyl carbonochloridate can be synthesized through the reaction of 2-methylpentanol with phosgene (COCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows: [ \text{2-Methylpentanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 2-methylpentanol and phosgene are introduced under controlled temperatures and pressures. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentyl carbonochloridate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpentanol and hydrochloric acid.

    Reduction: It can be reduced to 2-methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the acid formed

Major Products Formed:

    Carbamates: Formed from reaction with amines

    Carbonates: Formed from reaction with alcohols

    Thiocarbonates: Formed from reaction with thiols

    2-Methylpentanol: Formed from hydrolysis or reduction reactions

Scientific Research Applications

2-Methylpentyl carbonochloridate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biological Studies: It is used in the preparation of biologically active molecules and enzyme inhibitors.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Comparison with Similar Compounds

  • Methyl chloroformate (ClCOOCH3)
  • Ethyl chloroformate (ClCOOC2H5)
  • Isopropyl chloroformate (ClCOOCH(CH3)2)

Comparison: 2-Methylpentyl carbonochloridate is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. Compared to methyl and ethyl chloroformates, it may exhibit different reaction rates and selectivities due to the bulkier 2-methylpentyl group. This can be advantageous in certain synthetic applications where steric hindrance plays a role in determining the outcome of the reaction.

Properties

IUPAC Name

2-methylpentyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-4-6(2)5-10-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPBKUJIHMLPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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